molecular formula C23H20BrN3O2S B11271635 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B11271635
M. Wt: 482.4 g/mol
InChI Key: JGNCDKJFTMONHL-UHFFFAOYSA-N
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Description

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an ortho-phenylenediamine and a suitable carbonyl compound.

    Introduction of the Bromothiophene Group: The bromothiophene group is introduced via a halogenation reaction, where thiophene is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Acylation Reaction: The final step involves the acylation of the benzodiazepine core with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The pathways involved may include the inhibition of neurotransmitter release and the modulation of ion channel activity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar psychoactive properties.

    Lorazepam: Known for its anxiolytic effects.

    Clonazepam: Used in the treatment of seizure disorders.

Uniqueness

2-[4-(5-bromothiophen-2-yl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide is unique due to the presence of the bromothiophene group, which may confer additional biological activity and specificity compared to other benzodiazepines. This structural feature allows for potential interactions with different molecular targets and pathways, making it a valuable compound for further research.

Properties

Molecular Formula

C23H20BrN3O2S

Molecular Weight

482.4 g/mol

IUPAC Name

2-[4-(5-bromothiophen-2-yl)-2-oxo-3H-1,5-benzodiazepin-1-yl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H20BrN3O2S/c1-14-7-8-16(11-15(14)2)25-22(28)13-27-19-6-4-3-5-17(19)26-18(12-23(27)29)20-9-10-21(24)30-20/h3-11H,12-13H2,1-2H3,(H,25,28)

InChI Key

JGNCDKJFTMONHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=C(S4)Br)C

Origin of Product

United States

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